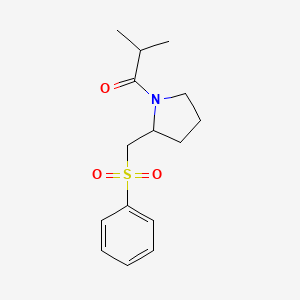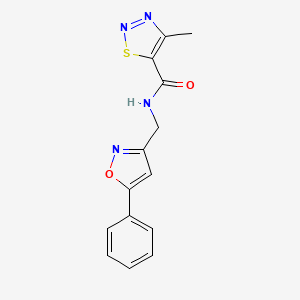![molecular formula C15H11ClF3NO B2643309 4-氯-2-((E)-{[4-(三氟甲基)苄基]亚氨基}甲基)苯酚 CAS No. 1232821-39-4](/img/structure/B2643309.png)
4-氯-2-((E)-{[4-(三氟甲基)苄基]亚氨基}甲基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is a biochemical compound with the molecular formula C15H11ClF3NO and a molecular weight of 313.7 . It is used for proteomics research .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is characterized by the presence of chlorine, fluorine, nitrogen, and oxygen atoms . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .Chemical Reactions Analysis
The Schiff base ligand participates in coordination with metal (II) ions, forming complexes with the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . These complexes are nonelectrolytic in nature .Physical And Chemical Properties Analysis
The Schiff base ligand has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm^-1 cm^2 mol^-1 .科学研究应用
Pharmaceutical Research
The trifluoromethyl group, which is part of the “4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol” compound, is commonly found in FDA-approved drugs . The trifluoromethyl group exhibits numerous pharmacological activities, making it a valuable component in drug development .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Synthesis of Complexes
The compound can be used in the synthesis of metal complexes . For instance, it has been used in the synthesis of Mn (II), Co (II), Ni (II), Cu (II) and Zn (II) complexes . These complexes have various applications in fields like catalysis, material science, and medicine.
Catalysis
The compound can be used in the synthesis of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction. They are widely used in various industrial and laboratory processes.
Material Science
Metal complexes synthesized using this compound can be used in material science . Material science involves the discovery and design of new materials. Many of the most pressing scientific problems humans currently face are due to the limitations of the materials that are available.
Medicine
The compound can be used in the synthesis of medicines . As mentioned earlier, the trifluoromethyl group is a common component in many FDA-approved drugs .
作用机制
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
安全和危害
属性
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13-5-6-14(21)11(7-13)9-20-8-10-1-3-12(4-2-10)15(17,18)19/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZBVXNWHFTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide](/img/structure/B2643231.png)

![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)
![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)

![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)